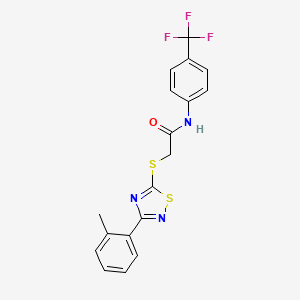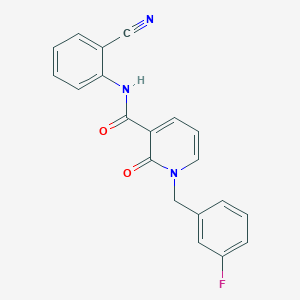![molecular formula C21H15N3O2S B2764233 4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 441289-94-7](/img/structure/B2764233.png)
4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group, a pyridinyl group, and a thiazolyl group attached to a benzamide core
作用机制
Target of Action
The primary target of 4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known that the compound interacts with the protein, potentially altering its function . This interaction could lead to changes in the protein’s activity, affecting the cellular processes it is involved in .
Biochemical Pathways
Given the role of mapk14, it can be inferred that the compound may influence pathways related to cellular responses to cytokines and stress, as well as processes like cell proliferation, differentiation, and transcription regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Given its target, it can be inferred that the compound may influence cellular processes such as proliferation, differentiation, and transcription regulation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 4-phenoxybenzoic acid with 4-pyridin-4-yl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophilically substituted aromatic compounds.
科学研究应用
相似化合物的比较
Similar Compounds
- 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide
- 4-(4′-(pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium
- 1-(Pyridin-4-yl)-2-p-tolylethanone
Uniqueness
4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.
属性
IUPAC Name |
4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)15-10-12-22-13-11-15)16-6-8-18(9-7-16)26-17-4-2-1-3-5-17/h1-14H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBACTAMQDZYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(4-ethylphenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2764152.png)



![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2764159.png)
![(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2764160.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2764161.png)
![N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2764162.png)





